3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole
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Overview
Description
3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free conditions are explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted indazoles, dihydroindazoles, and various functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another indazole isomer with distinct chemical properties.
4,5-dihydro-1H-imidazole: A related heterocyclic compound with different reactivity and applications.
Uniqueness
3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H18N2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-methyl-4,6-diphenyl-4,5-dihydro-2H-indazole |
InChI |
InChI=1S/C20H18N2/c1-14-20-18(16-10-6-3-7-11-16)12-17(13-19(20)22-21-14)15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,21,22) |
InChI Key |
ZUSIICUPKNHFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC(=CC2=NN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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